molecular formula C24H22N6O4 B2983068 2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251612-79-9

2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2983068
CAS No.: 1251612-79-9
M. Wt: 458.478
InChI Key: DKDSOTZFMMTNLI-UHFFFAOYSA-N
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Description

The compound 2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one features a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:

  • 1,2,4-Oxadiazole moiety: Enhances metabolic stability and π-π stacking interactions due to its aromaticity .
  • Ethoxyphenyl substituents: The 4-ethoxy and 3-ethoxy groups on the phenyl rings introduce steric bulk and electron-donating effects, influencing solubility and target binding .

This compound is structurally related to kinase inhibitors and heterocyclic therapeutics, though its specific biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-3-32-18-10-8-16(9-11-18)20-13-21-24(31)29(25-15-30(21)27-20)14-22-26-23(28-34-22)17-6-5-7-19(12-17)33-4-2/h5-13,15H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDSOTZFMMTNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole: This intermediate can be synthesized by reacting 3-ethoxybenzoic acid with hydrazine hydrate and a suitable dehydrating agent such as phosphorus oxychloride.

    Formation of 2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one: This intermediate can be synthesized by reacting 4-ethoxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst such as acetic acid.

    Coupling Reaction: The final compound can be obtained by coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)

    Catalysts: Acetic acid, triethylamine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with additional hydrogen atoms.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: The compound’s aromatic rings and heteroatoms contribute to its potential use in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple aromatic rings and heteroatoms may facilitate interactions with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally similar derivatives:

Compound Name / ID Core Structure Key Substituents Synthesis Route Notable Properties/Effects
Target Compound Pyrazolo[1,5-d][1,2,4]triazin-4-one - 4-Ethoxyphenyl (A-ring)
- 3-Ethoxyphenyl (oxadiazole)
Likely multi-step cyclization Predicted enhanced solubility due to ethoxy groups
5-{[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-pyrazolo-triazin-4-one Pyrazolo-triazin-4-one - 4-Ethoxyphenyl
- 3-Chloro-4-fluorophenyl (oxadiazole)
Not specified Chloro/fluoro substituents may increase electrophilicity and binding affinity
942034-80-2 Pyrazolo[1,5-a]pyrazin-4-one - 5-Chloro-2,4-dimethoxyphenyl
- 4-Methoxyphenyl (oxadiazole)
Cyclization with sodium ethoxide Methoxy groups improve lipophilicity
2-(3-Chloro-4-ethoxyphenyl)-pyrazolo[1,5-a]pyrazin-4-one Pyrazolo[1,5-a]pyrazin-4-one - 3-Chloro-4-ethoxyphenyl
- 4-Ethoxy-3-methoxyphenyl (oxazole)
Multi-component reaction Chloro substituent enhances electrophilicity
4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-1,2,4-triazole-3-thiol 1,2,4-Triazole - 4-Ethoxyphenyl
- Pyrazinyl (thiol group)
Cesium carbonate-mediated thiolation Thiol group enables disulfide bond formation
Key Observations:

Substituent Effects :

  • Ethoxy groups (target compound) improve solubility compared to chloro/fluoro analogs but may reduce binding affinity in hydrophobic pockets .
  • Methoxy and ethoxy substituents exhibit similar electronic effects, but ethoxy’s larger size may sterically hinder interactions .

1,2,4-Oxadiazole (target) vs. 1,3,4-oxadiazole (uncommon in evidence): The 1,2,4-oxadiazole’s asymmetry may influence regioselective binding .

Hypothesized Bioactivity

  • Kinase Inhibition: Pyrazolo-triazinones are explored as kinase inhibitors due to their planar, aromatic cores .
  • Antimicrobial Activity : Ethoxyphenyl and oxadiazole moieties are associated with antimicrobial effects in related compounds .

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